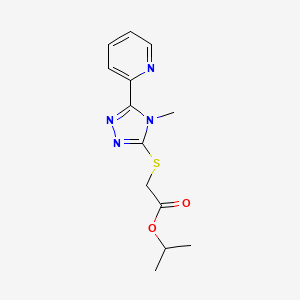
5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-フルオロフェニル)-4-(2-フリルカルボニル)-3-ヒドロキシ-1-(6-メトキシベンゾチアゾール-2-イル)-3-ピロリン-2-オンは、フルオロフェニル基、フリルカルボニル基、ヒドロキシ基、メトキシベンゾチアゾリル基、ピロリン-2-オン基を組み合わせた複雑な有機化合物です。
準備方法
合成ルートと反応条件
5-(2-フルオロフェニル)-4-(2-フリルカルボニル)-3-ヒドロキシ-1-(6-メトキシベンゾチアゾール-2-イル)-3-ピロリン-2-オンの合成には、通常、複数段階の有機反応が含まれます。プロセスは、2-フルオロフェニル誘導体、フリルカルボニル化合物、ベンゾチアゾリル誘導体などの中間体の調製から始まる場合があります。これらの中間体は、制御された条件下で縮合、環化、官能基変換を受け、最終生成物を得ます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、合成ルートの最適化が必要になります。これには、触媒、溶媒、温度、圧力、pHなどの特定の反応条件の使用が含まれる場合があります。プロセスは、商業的な用途のためにスケーラブルで費用対効果の高いものでなければなりません。
化学反応の分析
反応の種類
5-(2-フルオロフェニル)-4-(2-フリルカルボニル)-3-ヒドロキシ-1-(6-メトキシベンゾチアゾール-2-イル)-3-ピロリン-2-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基をカルボニル基に変換します。
還元: カルボニル基をアルコールに還元します。
置換: 官能基を他の置換基に置換します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン、チオール)などがあります。温度、溶媒、pHなどの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される場合がありますが、還元によりアルコールが生成されます。置換反応は、新しい官能基を導入し、さまざまな誘導体を生み出すことができます。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のための構成ブロックとして使用できます。そのユニークな構造により、新しい反応経路の探求と、新しい合成方法の開発が可能になります。
生物学
生物学的研究では、この化合物は生物活性分子の可能性について調査されます。その構造的特徴は、酵素、受容体、または核酸などの生体標的に作用する可能性を示唆しています。
医学
医薬品化学では、5-(2-フルオロフェニル)-4-(2-フリルカルボニル)-3-ヒドロキシ-1-(6-メトキシベンゾチアゾール-2-イル)-3-ピロリン-2-オンは、その潜在的な治療特性について研究されています。これは、特定の疾患や状態を標的にした新薬の開発のためのリード化合物として役立ちます。
産業
産業部門では、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に役立つ可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes, receptors, or nucleic acids.
Medicine
In medicinal chemistry, 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one may be studied for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
5-(2-フルオロフェニル)-4-(2-フリルカルボニル)-3-ヒドロキシ-1-(6-メトキシベンゾチアゾール-2-イル)-3-ピロリン-2-オンの作用機序は、分子標的との特定の相互作用に依存します。これらの相互作用には、酵素、受容体、またはその他の生体分子への結合が含まれ、その活性または機能の変化につながる可能性があります。フッ素、フリル、ベンゾチアゾリル基などの化合物の構造的特徴は、その生物活性において重要な役割を果たす可能性があります。
類似化合物との比較
類似化合物
5-(2-フルオロフェニル)-4-(2-フリルカルボニル)-3-ヒドロキシ-1-(6-メトキシベンゾチアゾール-2-イル)-3-ピロリン-2-オンと類似した化合物には、他のピロリン-2-オン誘導体、ベンゾチアゾリル化合物、フルオロフェニル含有分子などがあります。例を挙げると、次のとおりです。
- 5-(2-フルオロフェニル)-3-ヒドロキシ-1-(ベンゾチアゾール-2-イル)-3-ピロリン-2-オン
- 4-(2-フリルカルボニル)-3-ヒドロキシ-1-(6-メトキシベンゾチアゾール-2-イル)-3-ピロリン-2-オン
- 5-(2-フルオロフェニル)-4-(2-フリルカルボニル)-3-ヒドロキシ-1-(ベンゾチアゾール-2-イル)-3-ピロリン-2-オン
独自性
5-(2-フルオロフェニル)-4-(2-フリルカルボニル)-3-ヒドロキシ-1-(6-メトキシベンゾチアゾール-2-イル)-3-ピロリン-2-オンの独自性は、官能基の組み合わせにあります。これは、特定の化学的および生物学的特性を与える可能性があります。
特性
分子式 |
C23H15FN2O5S |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O5S/c1-30-12-8-9-15-17(11-12)32-23(25-15)26-19(13-5-2-3-6-14(13)24)18(21(28)22(26)29)20(27)16-7-4-10-31-16/h2-11,19,28H,1H3 |
InChIキー |
FYJQGHIIVLERDJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-2-(2-bromophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132992.png)
![ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate](/img/structure/B12132998.png)

![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)
![dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B12133018.png)
![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide](/img/structure/B12133031.png)
![3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12133042.png)
![3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12133043.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)
![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
